(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone
Overview
Description
(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, one compound was identified as a potent and selective ALK5 inhibitor . Another compound showed promising quorum-sensing inhibitory activity . These targets play crucial roles in various biological processes, including cell signaling and bacterial communication .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes . For example, an ALK5 inhibitor can prevent TGF-β-induced Smad2/3 phosphorylation at a cellular level . Quorum-sensing inhibitors can disrupt bacterial communication, affecting their ability to form biofilms and produce virulence factors .
Biochemical Pathways
The inhibition of alk5 can impact the tgf-β signaling pathway, which plays a key role in cell growth, proliferation, differentiation, and apoptosis . Disruption of quorum sensing can affect various bacterial processes, including biofilm formation and virulence production .
Result of Action
The inhibition of alk5 can lead to changes in cell signaling, potentially affecting cell growth and differentiation . The disruption of quorum sensing can inhibit bacterial processes, potentially reducing their virulence .
Properties
IUPAC Name |
[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-16-5-8-18-19(13-16)29-21(22-18)28-15-9-11-23(12-10-15)20(24)14-3-6-17(7-4-14)30(2,25)26/h3-8,13,15H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGPIEXTSVHUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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